2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound that features a benzamide core substituted with two methoxy groups at the 2 and 4 positions, and a thiophen-3-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, H₂
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring the interaction of thiophene-containing compounds with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzamide
- 2,4-dimethoxy-N-[(furan-3-yl)methyl]benzamide
- 2,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Uniqueness
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and interactions with biological targets. This makes it distinct from other similar compounds that may have different heterocyclic rings or substitution patterns .
Properties
IUPAC Name |
2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-3-4-12(13(7-11)18-2)14(16)15-8-10-5-6-19-9-10/h3-7,9H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCRNWSANLUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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